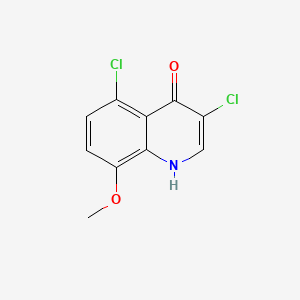

3,5-Dichloro-8-methoxyquinolin-4(1H)-one

Descripción

3,5-Dichloro-8-methoxyquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by chlorine substituents at positions 3 and 5 and a methoxy group at position 8 of the quinolin-4(1H)-one core. Quinolinones are nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural features of this compound—chlorine atoms (electron-withdrawing) and a methoxy group (electron-donating)—suggest a unique electronic profile that may influence its physicochemical behavior and interactions with biological targets.

Propiedades

Número CAS |

1204811-70-0 |

|---|---|

Fórmula molecular |

C10H7Cl2NO2 |

Peso molecular |

244.071 |

Nombre IUPAC |

3,5-dichloro-8-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-7-3-2-5(11)8-9(7)13-4-6(12)10(8)14/h2-4H,1H3,(H,13,14) |

Clave InChI |

QAJRREVOUVVPSY-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Cl |

Sinónimos |

3,5-Dichloro-4-hydroxy-8-methoxyquinoline |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The quinolinone scaffold is shared among many derivatives, but substituent positions and ring modifications significantly alter properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quinolinone Derivatives

*Sch-642305’s core is unspecified in but shares a quinolinone-like skeleton based on NMR data.

Key Observations:

- Methoxy at position 8 may sterically hinder interactions compared to smaller substituents (e.g., -H or -OH).

- Ring Saturation: Fully unsaturated quinolin-4(1H)-one (target) vs. dihydroquinolin-2-one (MM0796.01): The aromatic system in the target compound favors planar stacking with biological targets, whereas dihydro derivatives exhibit conformational flexibility .

- Core Heterocycle: Quinazolinones (e.g., MHY2251) contain two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to quinolinones, which may explain MHY2251’s efficacy as a SIRT1 inhibitor .

Spectroscopic and Physicochemical Properties

NMR chemical shifts and pH-dependent behavior provide insights into electronic environments and solubility:

Table 2: NMR Data and pH-Dependent Trends

Key Observations:

- The target compound’s chloro and methoxy groups likely produce distinct 1H/13C shifts compared to hydroxy-substituted analogs (e.g., MM0796.01) .

- Unlike p-334, which shows pronounced pH-dependent NMR shifts, the target’s stability under varying pH may suit formulations requiring broad compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.